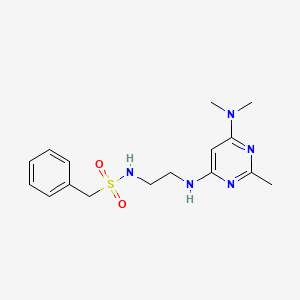

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with dimethylamino groups are often used in a variety of applications, including the synthesis of block copolymers . They are polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .

Synthesis Analysis

Dimethylaminoethoxyethanol, a compound with similar functional groups, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile . Another compound, poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS), was synthesized via RAFT .Molecular Structure Analysis

The molecular structure of these compounds can be elucidated by one- and two-dimensional NMR spectroscopy, which assesses the presence of deactivated chains and allows for a quantification of their fraction .Chemical Reactions Analysis

Temperature-responsive block copolymers, such as poly(2-(dimethyl amino)ethyl methacrylate)-b-poly(N-isopropylacrylamide) [PDMAEMA-b-PNIPAM], have been prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope, and UV–Vis .Scientific Research Applications

- The compound’s amphiphilic nature allows it to self-assemble into nanosized micelles in aqueous media. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin .

- Additionally, the micelles can form “micelleplexes” by electrostatically interacting with DNA. This property makes them promising candidates for simultaneous drug and gene delivery .

- N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide can be incorporated into cationic polymers. These polymers find applications as flocculants, coagulants, dispersants, and stabilizers .

- A related compound, PR-TPB, demonstrated good activity against both Gram-positive bacteria (such as Staphylococcus aureus) and yeast (including Candida albicans) .

- Copolymers containing N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide exhibit pH-responsive behavior. At low pH, the amino groups are protonated, rendering the polymer water-soluble. At higher pH, the amino groups deprotonate, making the polymer water-insoluble .

- The compound’s graft copolymer structure, combined with its ability to load drugs and nucleic acids, makes it suitable for drug delivery systems. These nanocarriers can be tailored for targeted therapies .

- Initial in vitro evaluations suggest that these novel polymer nanocarriers have potential as drug delivery systems. Researchers are exploring their metabolic activity and biocompatibility .

Drug Delivery Systems

Polymer Synthesis and Modification

Antimicrobial Activity

Stimuli-Responsive Behavior

Biomedical Nanocarriers

Metabolic Activity Studies

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYANMKYNRFCRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)